1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline
Description
1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline is a derivative of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a well-established antioxidant in rubber industries. While TMQ (C₁₂H₁₅N, MW 173.26 g/mol) is primarily used to inhibit rubber degradation , this sulfonylated variant may expand into pharmaceutical or specialty chemical domains due to enhanced polarity and structural complexity .
Properties
Molecular Formula |
C18H18BrNO2S |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2,2,4-trimethylquinoline |
InChI |
InChI=1S/C18H18BrNO2S/c1-13-12-18(2,3)20(17-7-5-4-6-16(13)17)23(21,22)15-10-8-14(19)9-11-15/h4-12H,1-3H3 |
InChI Key |
ZYMAGBKNMVMMJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)Br)(C)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation of Aniline and Acetone Derivatives
The reaction of aniline with acetone, diacetone alcohol, or mesityl oxide under acidic conditions yields the dihydroquinoline core. Early methods used hydrochloric acid or iodine as catalysts but suffered from low monomer yields (~19%) due to polymerization.
Improved Catalytic System :
A breakthrough method employs a hydrogen fluoride (HF) and boron trifluoride (BF₃) co-catalyst system. This approach achieves monomer yields exceeding 80% by suppressing side reactions. Representative conditions include:
| Catalyst (HF:BF₃) | Acetone Derivative | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1:1 (Fluoboric acid) | Acetone | 120–125 | 6 | 80.0 |
| 1:1 | Diacetone alcohol | 80 | 12 | 85.0 |
| 1.5:1 | Mesityl oxide | 130 | 5 | 84.4 |
Key advantages:
- Reduced polymerization due to BF₃’s Lewis acidity moderating reaction kinetics.
- Recyclable aniline-water azeotrope minimizes waste.
Sulfonylation of the Dihydroquinoline Core
Introducing the 4-bromophenylsulfonyl group requires precise sulfonylation. Two methodologies are prevalent:
Direct Sulfonylation with 4-Bromobenzenesulfonyl Chloride
The dihydroquinoline intermediate reacts with 4-bromobenzenesulfonyl chloride under basic conditions. This method, adapted from sulfonamide syntheses, proceeds via nucleophilic aromatic substitution.
Optimized Protocol :
- Reagents : 1.2 equiv 4-bromobenzenesulfonyl chloride, 2.0 equiv triethylamine
- Solvent : Dichloromethane (DCM) at 0°C → room temperature
- Time : 12–16 hours
- Yield : 65–72% after silica gel chromatography
Mechanistic Insight:
The sulfonyl chloride’s electrophilic sulfur atom attacks the electron-rich dihydroquinoline nitrogen, facilitated by triethylamine’s base-mediated deprotonation.
Nickel-Catalyzed Coupling for Sulfonyl Group Introduction
An alternative route employs nickel bromide (NiBr₂) and zinc (Zn) in dimethylformamide (DMF) to couple pre-synthesized sulfonyl intermediates.
Representative Procedure :
| Component | Quantity (mol%) | Role |
|---|---|---|
| NiBr₂ | 5 | Catalyst |
| Zn | Excess | Reducing agent |
| Triphenylphosphine | 10 | Ligand |
| Sodium bromide | 20 | Phase-transfer agent |
Conditions: 70°C, 2 hours under argon.
Yield: 25% (limited by competing side reactions).
Integrated One-Pot Synthesis
Recent advances combine dihydroquinoline formation and sulfonylation in a single pot using TMSBr as a dual-purpose promoter. Adapted from 4-bromo quinoline syntheses, this cascade approach involves:
- Cyclization : Ortho-propynol phenyl azides undergo TMSBr-mediated cyclization to form brominated intermediates.
- In Situ Sulfonylation : Sulfur nucleophiles introduced via TMSBr’s activation of sulfonyl chlorides.
Performance Metrics :
- Temperature : 100–130°C
- Yield : 68–75% (over two steps)
- Advantage : Eliminates intermediate purification, enhancing atom economy.
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Key Step | Maximum Yield | Scalability | Cost Efficiency |
|---|---|---|---|---|
| HF/BF₃ + Sulfonylation | Core formation → sulfonylation | 72% | Industrial | Moderate |
| Nickel-Catalyzed | Direct coupling | 25% | Lab-scale | Low |
| TMSBr Cascade | One-pot synthesis | 75% | Pilot-scale | High |
Chemical Reactions Analysis
Sulfonylation and Functional Group Reactivity
The sulfonyl group (-SO₂-) imparts electrophilic character, enabling participation in nucleophilic substitutions and cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The bromine atom on the phenyl ring serves as a reactive site for palladium-catalyzed cross-coupling. For example, in the presence of Pd(PPh₃)₄ and arylboronic acids, the compound undergoes Suzuki coupling to form biaryl derivatives:
Conditions :
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing sulfonyl group activates the bromophenyl ring for NAS. Reactions with amines or alkoxides proceed under mild conditions:
Key Data :
Ring Functionalization of the Dihydroquinoline Core
The 1,2-dihydroquinoline ring undergoes selective oxidation or hydrogenation:
Oxidation to Quinoline
Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the dihydroquinoline to a fully aromatic quinoline:
Conditions :
-
Oxidant: DDQ (1.5 eq)
-
Solvent: CH₂Cl₂
-
Temperature: RT
-
Yield: >90%
Hydrogenation
Catalytic hydrogenation reduces the quinoline ring further, producing tetrahydroquinoline derivatives:
Conditions :
Sulfonyl Group Transformations
The sulfonyl moiety participates in hydrolysis and reduction:
Hydrolysis to Sulfonic Acid
Under acidic conditions, the sulfonyl group hydrolyzes to a sulfonic acid:
Conditions :
-
Acid: 6M HCl
-
Temperature: Reflux
-
Yield: 50–65%
Reduction to Thioether
LiAlH₄ reduces the sulfonyl group to a thioether:
Conditions :
Comparative Reactivity Table
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The sulfonyl group directs incoming electrophiles to the meta position of the bromophenyl ring.
-
Steric Effects : The 2,2,4-trimethyl groups on the dihydroquinoline ring hinder reactions at the C-3 and C-4 positions, favoring functionalization at the sulfonyl-bearing aromatic ring .
Scientific Research Applications
1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromophenyl group can participate in various binding interactions, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)
- Structure : Base structure without sulfonyl/bromine substituents.
- Properties: Melting point: 80–100°C (dark amber granules) . Solubility: Hydrophobic, soluble in non-polar solvents (e.g., paraffinic oil) .
- Applications: Antioxidant in rubber tires, reducing oxidative degradation . Polymerized forms (e.g., Vulkanox HS/LG) enhance thermal stability in industrial applications .
Polymerized TMQ
- Structure: Oligomers or polymers of TMQ (e.g., Poly(1,2-dihydro-2,2,4-trimethylquinoline)) .
- Properties :
- Applications :
- Key Difference: Polymerization increases molecular weight and stability but reduces reactivity for further functionalization, unlike the sulfonylated monomer.
2-(4-Methylphenyl)-1-phenylsulfonyl-3-nitro-1,2-dihydroquinoline
- Structure: Contains a phenylsulfonyl and nitro group on the dihydroquinoline core .
- Properties :
- Nitro group enhances electrophilicity, enabling participation in nucleophilic reactions.
- Sulfonyl group improves solubility in polar aprotic solvents (e.g., DMSO).
- Applications: Studied for mutagenic and carcinostatic activities due to nitroquinoline backbone .
- Key Difference : The bromine atom in the target compound may confer distinct bioactivity and environmental persistence compared to nitro derivatives.
6,6-Methylene-bis(2,2,4-trimethyl-1,2-dihydroquinoline) (MTDQ)
- Structure : Dimer of TMQ linked by a methylene bridge .
- Properties :
- Applications :
- Therapeutic antioxidant in preclinical models.
- Key Difference : MTDQ’s dimeric structure enhances lipid solubility, whereas the sulfonyl group in the target compound may favor aqueous or interfacial activity.
Comparative Data Tables
Table 1: Physical and Chemical Properties
Research Findings and Mechanistic Insights
- Antioxidant Efficiency: TMQ’s mechanism involves scavenging free radicals via its dihydroquinoline structure .
- Synthetic Versatility: Sulfonylation reactions (e.g., using oxalyl chloride) are common in modifying dihydroquinolines, as seen in pyrroloquinoline dione synthesis .
- Toxicity : Hydroxylated TMQ derivatives show reduced ecotoxicity compared to parent compounds, suggesting functionalization strategies for safer variants .
Biological Activity
1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure
The compound features a sulfonyl group attached to a dihydroquinoline framework, which is known for various biological activities. The presence of the bromophenyl group enhances the compound's reactivity and potential interaction with biological targets.
Antioxidant Activity
Recent studies have demonstrated that derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline exhibit significant antioxidant properties. For instance, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to reduce oxidative stress in animal models. It effectively decreased levels of pro-inflammatory cytokines and improved markers of liver injury in acetaminophen-induced liver damage models .
Table 1: Antioxidant Effects of Dihydroquinoline Derivatives
| Compound | Model | Key Findings |
|---|---|---|
| 6-Hydroxy-2,2,4-trimethyl-1,2-DQ | Acetaminophen-induced liver injury | Reduced oxidative stress; improved liver markers |
| 1-[(4-Bromophenyl)sulfonyl]-DQ | TBD | TBD |
Anti-inflammatory Effects
The compound's anti-inflammatory properties are linked to its ability to modulate oxidative stress. In studies involving liver injury models, treatment with dihydroquinoline derivatives resulted in decreased levels of inflammatory markers and apoptosis-related proteins such as caspases .
Case Studies
In a controlled study on rats with induced liver damage using acetaminophen, the administration of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline resulted in:
- Decrease in oxidative stress markers: Reduced levels of 8-hydroxy-2-deoxyguanosine and 8-isoprostane.
- Reduction in pro-inflammatory cytokines: Significant downregulation of NF-κB mRNA synthesis.
- Hepatoprotective effects: Improvement in histopathological alterations associated with liver injury.
The proposed mechanism by which this compound exerts its biological effects includes:
- Antioxidant Defense: By enhancing the function of the antioxidant system and reducing reactive oxygen species (ROS).
- Caspase Inhibition: Modulating apoptotic pathways through inhibition of caspase activity.
- Cytokine Regulation: Decreasing the synthesis of pro-inflammatory cytokines which contribute to tissue damage.
Q & A
Q. What are the optimized synthetic routes for 1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline, and how are intermediates characterized?
A typical synthesis involves sulfonylation of the quinoline core using 4-bromobenzenesulfonyl chloride under basic conditions. Key intermediates (e.g., dihydroquinoline precursors) are characterized via NMR (¹H/¹³C) and X-ray crystallography to confirm regioselectivity and stereochemistry . Reaction monitoring via HPLC or TLC ensures purity at each stage. For example, sulfonyl group incorporation can be verified by distinct S=O stretching bands (~1350–1150 cm⁻¹) in FTIR spectra .
Q. How do researchers assess the compound’s stability under varying pH and temperature conditions?
Stability studies employ accelerated degradation protocols :
- Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- High-performance liquid chromatography (HPLC) to monitor degradation products under acidic/alkaline hydrolysis (e.g., 0.1 M HCl/NaOH at 40–80°C for 24–72 hours) .
- UV-Vis spectroscopy tracks absorbance changes indicative of structural alterations. Data is analyzed using kinetic models (e.g., first-order decay) to predict shelf-life .
Q. What spectroscopic and crystallographic methods are critical for structural elucidation?
- Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., sulfonyl oxygen hydrogen bonding) .
- 2D NMR techniques (COSY, HSQC) map proton-carbon correlations, distinguishing methyl and aromatic groups .
- Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns .
Q. How is solubility measured, and what solvents are optimal for biological assays?
Solubility is quantified via shake-flask method in buffers (PBS, pH 7.4) and organic solvents (DMSO, ethanol). For cell-based assays, DMSO concentrations ≤0.1% are preferred to avoid cytotoxicity. Solubility data is cross-validated using HPLC-UV against calibration curves .
Q. What computational tools predict the compound’s physicochemical properties?
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) and sulfonyl group reactivity.
- Molecular docking (AutoDock Vina) screens potential protein targets (e.g., cytochrome P450 enzymes) .
- LogP values are estimated using software like ChemAxon to guide bioavailability studies .
Advanced Research Questions
Q. How does the compound’s environmental fate align with the INCHEMBIOL framework for ecological risk assessment?
Under the INCHEMBIOL project , the compound’s persistence is evaluated via:
- Soil/water partitioning coefficients (Kd) to assess mobility.
- Microcosm studies measuring biodegradation half-lives under aerobic/anaerobic conditions .
- Toxicity assays on model organisms (e.g., Daphnia magna) to derive EC₅₀ values. Data is integrated into probabilistic risk models to predict ecosystem impacts .
Q. What mechanistic insights explain its bioactivity in pharmacological models?
- In vitro enzyme inhibition assays (e.g., COX-2, kinases) identify target engagement. IC₅₀ values are normalized to reference inhibitors .
- Fluorescence polarization quantifies DNA intercalation potential.
- ROS (reactive oxygen species) detection via fluorescent probes (e.g., DCFH-DA) links cytotoxicity to oxidative stress pathways .
Q. How can Quantitative Structure-Activity Relationship (QSAR) models optimize its derivatives?
Q. What experimental designs resolve contradictions in reported bioactivity data?
- Blinded replicate studies minimize operator bias.
- Meta-analysis aggregates data across labs, adjusting for variables (e.g., cell line viability, serum concentration).
- High-content screening (e.g., multi-parameter flow cytometry) differentiates specific effects from artifacts .
Q. How are isotopic labeling (e.g., ¹⁴C) and tracer studies applied to metabolic pathway analysis?
- Radiolabeled synthesis introduces ¹⁴C at the quinoline ring or sulfonyl group.
- LC-MS/MS tracks metabolite formation in hepatocyte incubations.
- Mass balance studies quantify excreted vs. retained fractions in rodent models .
Methodological Best Practices
- Data Reporting : Follow IUPAC guidelines for reproducibility, including detailed experimental conditions (solvent purity, instrument calibration) .
- Crystallography : Deposit .cif files in public databases (e.g., Cambridge Structural Database) with full refinement parameters .
- Environmental Studies : Use positive/negative controls (e.g., atrazine for ecotoxicity assays) to validate test systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
